molecular formula C13H15NO3 B12879272 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate

2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate

Cat. No.: B12879272
M. Wt: 233.26 g/mol
InChI Key: FXKCDMOZNCTBIQ-UHFFFAOYSA-N
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Description

2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate typically involves the cycloaddition of nitrile oxides with olefins or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with olefins to form isoxazole derivatives . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), or can proceed under metal-free conditions using bases like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives, including this compound, often involves scalable and eco-friendly synthetic routes. Metal-free synthetic methods are preferred due to their lower cost, reduced toxicity, and minimal waste generation . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylcyclohexa-1,5-dien-1-yl)ethyl isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(5-methylcyclohexa-1,5-dien-1-yl)ethyl 1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H15NO3/c1-10-3-2-4-11(7-10)5-6-16-13(15)12-8-14-17-9-12/h4,7-9H,2-3,5-6H2,1H3

InChI Key

FXKCDMOZNCTBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CCC1)CCOC(=O)C2=CON=C2

Origin of Product

United States

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